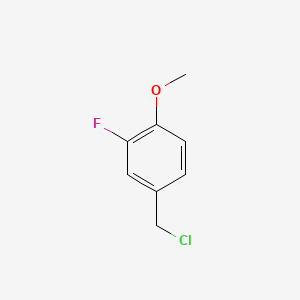

Cloruro de 3-fluoro-4-metoxibencilo

Descripción general

Descripción

The compound "3-Fluoro-4-methoxybenzyl chloride" is a fluorinated benzyl chloride derivative with potential applications in various chemical syntheses. It is related to several other compounds that have been studied for their unique properties and applications in different fields, such as protecting groups for alcohols, activating agents for solid supports, and building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of Lewis acid catalysis, as seen in the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride through the Fries rearrangement of 2-fluorophenyl acetate . Additionally, the use of benzyl bromide derivatives for introducing protecting groups, as in the case of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the versatility of fluorinated benzyl compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated benzyl compounds can be complex, as evidenced by the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, which exhibit a trigonal bipyramidal structure around the tin atoms . Similarly, the structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one shows diorientational disorder due to the rotation of C–C single bonds .

Chemical Reactions Analysis

Fluorinated benzyl compounds participate in various chemical reactions, such as the covalent attachment of biologicals to solid supports using fosyl chloride chemistry . The reactivity of these compounds is influenced by the electron-withdrawing properties of the fluorine atom, which can activate hydroxyl groups for subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl compounds are influenced by the presence of the fluorine atom. For instance, the fluoride substituent in the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group provides stability to oxidizing conditions . The solubility of fluorine-substituted compounds can also be significantly improved, as seen in the case of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Furthermore, the insecticidal activity of 4-methoxymethylbenzyl permethrinates containing fluorine demonstrates the potential for these compounds to be used in practical applications .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Cloruro de 3-fluoro-4-metoxibencilo: es un intermedio valioso en la investigación farmacéutica. Se utiliza en la síntesis de diversas moléculas farmacológicamente activas. Su átomo de flúor puede influir significativamente en la actividad biológica de los compuestos en los que se incorpora, debido a las propiedades únicas de los átomos de flúor en la química medicinal .

Síntesis Orgánica

En la síntesis orgánica, el This compound sirve como un bloque de construcción versátil. Es particularmente útil en reacciones en la posición bencílica, como la bromación por radicales libres y la sustitución nucleofílica, que son fundamentales para la construcción de moléculas orgánicas complejas .

Ciencia de los Materiales

Este compuesto encuentra aplicaciones en la ciencia de los materiales debido a su capacidad para actuar como precursor de diversos materiales. Su inclusión en polímeros y otros materiales puede impartir propiedades deseables como una mayor resistencia a la degradación o propiedades eléctricas alteradas .

Química Analítica

This compound: se utiliza en química analítica para la preparación de estándares y reactivos. Sus propiedades bien definidas permiten la calibración precisa de los instrumentos analíticos y ayudan en el desarrollo de nuevos métodos analíticos .

Bioquímica

En bioquímica, se utilizan sondas fluorescentes derivadas del This compound para estudiar sistemas biológicos. Estas sondas pueden ayudar a comprender los mecanismos de acción de los compuestos bioactivos y son instrumentales en los procesos de descubrimiento de fármacos .

Aplicaciones Industriales

Si bien los usos industriales específicos del This compound no están ampliamente documentados, compuestos como este a menudo se utilizan en el desarrollo de procesos y productos industriales, como la fabricación avanzada de productos químicos o como intermediarios en la síntesis de compuestos más complejos .

Safety and Hazards

3-Fluoro-4-methoxybenzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAXEANMRGIVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366203 | |

| Record name | 3-Fluoro-4-methoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351-52-0 | |

| Record name | 3-Fluoro-4-methoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)